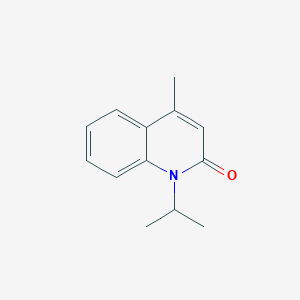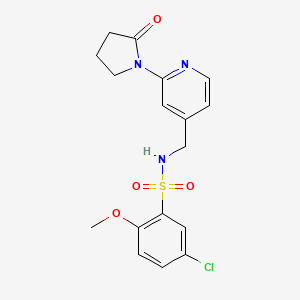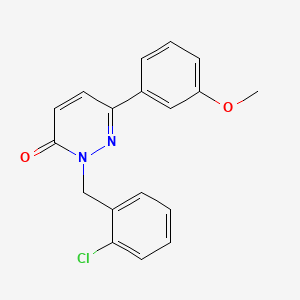![molecular formula C22H14ClN7O B2934829 2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891115-96-1](/img/structure/B2934829.png)
2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms.
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Various synthetic approaches have been developed, focusing on the structure-activity relationship of biologically important triazolothiadiazines .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary depending on their specific structure and substituents . For example, the IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Fused heterocyclic 1,2,4-triazoles, similar in structure to the queried compound, have shown significant antimicrobial properties. A study demonstrates the synthesis of triazolo[4,3-a]pyridines using iodine(III)-mediated oxidative approach, highlighting their potent antimicrobial agents (Prakash et al., 2011).
Applications in Medicinal Chemistry
- Triazolo-pyridazine derivatives have been synthesized and evaluated as potential anti-diabetic drugs, indicating their relevance in diabetes treatment. For example, one study reported the synthesis of triazolo-pyridazine-6-yl-substituted piperazines showing significant Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting their use as anti-diabetic medications (Bindu et al., 2019).
Anti-HAV Activity
- Some triazolo[4,3‐b]pyridazine derivatives have shown promising antiviral activity against hepatitis‐A virus (HAV), indicating their potential use in antiviral therapies (Shamroukh & Ali, 2008).
Anticancer and Antiproliferative Activities
- The synthesis of various triazolopyridine compounds has been associated with significant anticancer activities. For instance, a study demonstrated the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines exhibiting potent antiproliferative agent against human osteosarcoma bone cancer and breast cancer cell lines, as well as apoptotic inducing activities (Kamal et al., 2020).
Chemical Synthesis and Characterization
- The compound and its analogs are important in the field of chemical synthesis, where they serve as key intermediates or targets for the development of new compounds with varied biological activities. For example, a study detailed the synthesis and characterization of novel triazolopyridine compounds, highlighting their importance in chemical research (Vallcorba et al., 2014).
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors, which can result in changes in the biological system .
Biochemical Pathways
For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability.
Result of Action
Based on the pharmacological activities of compounds with similar structures, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Safety and Hazards
Orientations Futures
The future directions in the research of triazoles involve the development of new synthetic methods and the exploration of their diverse pharmacological activities . There is also interest in the rational design and development of new target-oriented triazolothiadiazine-based drugs for the treatment of multifunctional diseases .
Propriétés
IUPAC Name |
2-chloro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN7O/c23-20-17(7-3-11-25-20)22(31)26-16-6-1-4-14(12-16)18-8-9-19-27-28-21(30(19)29-18)15-5-2-10-24-13-15/h1-13H,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNFQCRSOSHYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)
![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)

![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)

![N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2934754.png)

![N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2934756.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)
![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2934765.png)



